2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is an organic compound that belongs to the class of trifluoromethyl ketones This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone typically involves the reaction of trifluoroacetophenone with an epoxide. One common method is the reaction of trifluoroacetophenone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar structure but lacks the oxirane ring.
2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone: Contains a pyridine ring instead of a phenyl group.
2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone: Contains a pyrrole ring instead of a phenyl group.
Uniqueness
2,2,2-Trifluoro-1-(3-phenyloxiran-2-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the oxirane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7F3O2 |
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Molecular Weight |
216.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-phenyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9(14)8-7(15-8)6-4-2-1-3-5-6/h1-5,7-8H |
InChI Key |
MTKJNNOLLSCLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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